REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][C:4]([C:6]1[CH:11]=[CH:10][C:9]([CH2:12][CH3:13])=[C:8]([CH2:14][CH3:15])[CH:7]=1)=[O:5]>S(=O)(=O)(O)O>[CH2:12]([C:9]1[CH:10]=[C:11]2[C:6](=[CH:7][C:8]=1[CH2:14][CH3:15])[C:4](=[O:5])[CH2:3][CH2:2]2)[CH3:13]
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Name
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|
Quantity
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15.5 g
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Type
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reactant
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Smiles
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ClCCC(=O)C1=CC(=C(C=C1)CC)CC
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Name
|
|
Quantity
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66 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Name
|
ice
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Quantity
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70 g
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Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled
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Type
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EXTRACTION
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Details
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the aqueous solution extracted twice with toluene
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Type
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WASH
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Details
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The organic layer is washed with sodium bicarbonate, saturated aqueous NaCl
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Type
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ADDITION
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Details
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treated with activated charcoal and magnesium suphate
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Type
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FILTRATION
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Details
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After filtration
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Type
|
CUSTOM
|
Details
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the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The product is purified by flash column chromatography (silica, hexane/ethylacetate 10:1)
|
Type
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CUSTOM
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Details
|
further crystallised in hexane
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Name
|
|
Type
|
|
Smiles
|
C(C)C=1C=C2CCC(C2=CC1CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |